2-[(Butylsulfonyl)amino]benzoic acid
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Overview
Description
2-[(Butylsulfonyl)amino]benzoic acid: is an organic compound with the molecular formula C11H15NO4S . It is a derivative of benzoic acid, where a butylsulfonyl group is attached to the amino group at the second position of the benzoic acid ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butylsulfonyl)amino]benzoic acid typically involves the following steps:
Nitration of Benzoic Acid: Benzoic acid is first nitrated to form 2-nitrobenzoic acid.
Reduction: The nitro group in 2-nitrobenzoic acid is then reduced to form 2-aminobenzoic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-[(Butylsulfonyl)amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzoic acid derivatives .
Scientific Research Applications
2-[(Butylsulfonyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Butylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoic Acid: A precursor in the synthesis of 2-[(Butylsulfonyl)amino]benzoic acid.
4-Aminobenzoic Acid: Another isomer with different chemical properties and applications.
Sulfanilic Acid: Contains a sulfonyl group attached to an aromatic ring, similar to this compound.
Uniqueness
This compound is unique due to the presence of both an amino group and a butylsulfonyl group on the benzoic acid ring.
Properties
Molecular Formula |
C11H15NO4S |
---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
2-(butylsulfonylamino)benzoic acid |
InChI |
InChI=1S/C11H15NO4S/c1-2-3-8-17(15,16)12-10-7-5-4-6-9(10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14) |
InChI Key |
XNKSPLFZETYEMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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